An In-Depth Technical Guide to 2-(Isoxazol-3-yloxy)acetyl chloride: A Versatile Building Block in Medicinal Chemistry
An In-Depth Technical Guide to 2-(Isoxazol-3-yloxy)acetyl chloride: A Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Reactivity and Bioactivity
In the landscape of modern drug discovery, the isoxazole ring stands out as a privileged scaffold, present in a wide array of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in medicinal chemistry. This guide delves into the chemical architecture, properties, and synthetic utility of 2-(isoxazol-3-yloxy)acetyl chloride, a highly reactive intermediate designed to seamlessly integrate the potent isoxazole moiety into novel molecular entities. As an acyl chloride, it offers a powerful tool for chemists to forge new bonds and construct complex molecules with potential therapeutic applications, ranging from anticancer to antimicrobial agents.[1][3] This document provides a comprehensive overview of its structure, synthesis, reactivity, and safe handling, grounded in established chemical principles and field-proven insights for the senior application scientist.
Section 1: Chemical Identity and Structural Elucidation
Nomenclature and Structure:
The compound in focus, systematically named 2-(isoxazol-3-yloxy)acetyl chloride , is a derivative of acetyl chloride where one of the alpha-hydrogens is replaced by an isoxazol-3-yloxy group. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts significant electronic and conformational properties to the molecule.[4]
-
Molecular Formula: C₅H₄ClNO₃
-
Molecular Weight: 161.55 g/mol
-
CAS Number: Not available. The absence of a dedicated CAS number suggests this is a specialized or novel reagent not in widespread commercial catalogs.
The core of its reactivity lies in the acyl chloride functional group (-COCl). The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it a prime target for nucleophilic attack.[5][6]
Caption: Chemical structure of 2-(isoxazol-3-yloxy)acetyl chloride.
Section 2: Physicochemical Properties
| Property | Estimated Value / Characteristic | Rationale |
| Appearance | Colorless to light-yellow fuming liquid | Typical for low molecular weight acyl chlorides.[5] |
| Odor | Pungent, acrid | Characteristic of acyl chlorides. |
| Boiling Point | > 100 °C (with decomposition) | Higher than acetyl chloride (52 °C) due to increased molecular weight and polarity. Prone to decomposition at elevated temperatures. |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene) | Expected behavior for a reactive organic molecule. |
| Reactivity with Water | Reacts violently | Acyl chlorides readily hydrolyze to the corresponding carboxylic acid (2-(isoxazol-3-yloxy)acetic acid) and HCl.[6][7] |
| Stability | Moisture-sensitive; handle under inert atmosphere | The high reactivity of the acyl chloride group necessitates exclusion of moisture to prevent degradation.[5] |
Section 3: Synthesis and Reactivity
The synthesis of 2-(isoxazol-3-yloxy)acetyl chloride is best approached as a two-step process, starting with the synthesis of the precursor carboxylic acid, followed by its conversion to the highly reactive acyl chloride.
Part A: Synthesis of 2-(Isoxazol-3-yloxy)acetic acid
The precursor acid can be synthesized via a Williamson ether synthesis, a robust and well-established method. This involves the reaction of 3-hydroxyisoxazole with a haloacetic acid ester, followed by hydrolysis.
Caption: Synthetic workflow for the precursor, 2-(isoxazol-3-yloxy)acetic acid.
Part B: Conversion to 2-(Isoxazol-3-yloxy)acetyl chloride
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a common and effective method, as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[8][9][10] A literature example for a similar transformation on a more complex isoxazole-containing acetic acid confirms the viability of this approach.[11]
Experimental Protocol: Synthesis of 2-(Isoxazol-3-yloxy)acetyl chloride
-
Materials:
-
2-(Isoxazol-3-yloxy)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another inert solvent like DCM)
-
Catalytic N,N-Dimethylformamide (DMF) (optional, but can accelerate the reaction)
-
-
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet bubbler (to vent HCl and SO₂ into a basic scrubber). Ensure all glassware is oven-dried to exclude moisture.
-
Reaction Mixture: Charge the flask with 2-(isoxazol-3-yloxy)acetic acid (1 equivalent) and add anhydrous toluene (approx. 5-10 mL per gram of acid).
-
Reagent Addition: While stirring, slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension. If using, add a catalytic amount (1-2 drops) of DMF.
-
Reaction: The mixture is stirred at room temperature or gently heated (e.g., to 60 °C) for several hours.[12] Reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). It is advisable to co-evaporate with anhydrous toluene a few times to ensure all volatile reagents are removed.[13]
-
Product: The resulting crude 2-(isoxazol-3-yloxy)acetyl chloride is often used directly in the next step without further purification due to its high reactivity.
-
Causality in Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides react vigorously with water.[5] All glassware must be dry, and anhydrous solvents must be used to prevent hydrolysis of the product back to the carboxylic acid.
-
Excess Thionyl Chloride: Using an excess of SOCl₂ ensures the complete conversion of the carboxylic acid. The excess reagent is easily removed by evaporation.[12]
-
Fume Hood and Scrubber: The reaction generates toxic and corrosive gases (HCl and SO₂), necessitating the use of a fume hood and a basic scrubber (e.g., NaOH solution) to neutralize the off-gases.[14]
Reactivity Profile
As a highly reactive acyl chloride, 2-(isoxazol-3-yloxy)acetyl chloride is an excellent acetylating agent. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[7][15]
-
Alcohols/Phenols: Reacts to form esters.
-
Amines (Primary and Secondary): Reacts to form amides.
-
Water: Reacts to form the parent carboxylic acid.
-
Carboxylates: Reacts to form anhydrides.
This reactivity makes it an ideal synthon for introducing the (isoxazol-3-yloxy)acetyl moiety into larger molecules, a common strategy in the synthesis of potential drug candidates.
Section 4: Applications in Drug Discovery and Development
The isoxazole nucleus is a key component in numerous FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[1] Its incorporation into a molecule can enhance pharmacological properties and improve pharmacokinetic profiles.[16]
Role as a Bioactive Scaffold: Isoxazole derivatives have demonstrated a vast range of biological activities, including:
-
Anticancer: Several isoxazole-containing compounds have shown potent anticancer activity against various cell lines.[1][17]
-
Antimicrobial: The isoxazole ring is present in several antibacterial and antifungal agents.[3][18]
-
Anti-inflammatory: Isoxazole derivatives are well-known for their anti-inflammatory properties.[19]
-
Neuroprotective: Emerging research highlights the potential of isoxazoles in treating neurodegenerative disorders.[1]
Utility of 2-(Isoxazol-3-yloxy)acetyl chloride: This reagent serves as a critical building block for creating libraries of novel compounds for high-throughput screening. By reacting it with diverse amines and alcohols, researchers can rapidly generate a wide range of amides and esters. These new chemical entities, bearing the promising isoxazole scaffold, can then be evaluated for their biological activity, providing a direct pathway to new therapeutic leads.
Section 5: Spectroscopic and Analytical Data (Predicted)
While specific experimental spectra for 2-(isoxazol-3-yloxy)acetyl chloride are not published, its characteristic spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[19][20][21]
| Technique | Predicted Characteristic Signals |
| ¹H NMR | - CH₂ group: A singlet at ~4.5-5.0 ppm. - Isoxazole protons: Two doublets or multiplets in the aromatic region (~6.0-8.5 ppm), characteristic of the isoxazole ring protons. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of 168-175 ppm. - CH₂ Carbon: A signal around 60-70 ppm. - Isoxazole Carbons: Signals in the aromatic region (~100-160 ppm). |
| IR Spectroscopy | - C=O Stretch (Acyl Chloride): A strong, sharp absorption band at a high frequency, typically ~1780-1815 cm⁻¹. - C-O-C Stretch: Absorption bands in the 1250-1050 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M+): A peak at m/z corresponding to the molecular weight (161.55 for C₅H₄³⁵ClNO₃), with a characteristic M+2 peak for the ³⁷Cl isotope (~1/3 the intensity of the M+ peak). - Fragmentation: Likely loss of Cl (m/z 126) and subsequent fragmentation of the isoxazole ring. |
Section 6: Safety, Handling, and Storage
Hazard Profile: 2-(Isoxazol-3-yloxy)acetyl chloride should be handled with extreme care, assuming the hazard profile of a highly reactive and corrosive acyl chloride.[22][23]
-
Corrosive: Causes severe skin burns and eye damage.[24]
-
Lachrymator: Vapors are irritating to the eyes and mucous membranes.
-
Reacts Violently with Water: Releases toxic and corrosive hydrogen chloride gas upon contact with moisture.[24]
-
Inhalation Hazard: Inhalation of vapors can cause respiratory tract irritation and may lead to pulmonary edema.[24][25]
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound in a certified chemical fume hood.[26]
-
Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., butyl rubber).
-
Tightly fitting safety goggles and a face shield.
-
A lab coat.
-
-
Avoid all contact with skin, eyes, and clothing.[22]
-
Prevent inhalation of vapor or mist.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[26]
-
Keep in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.
-
Store in a designated area for corrosive and water-reactive chemicals.
Spill and Emergency Procedures:
-
Spill: In case of a small spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water or combustible materials.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[24]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[24]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[22]
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